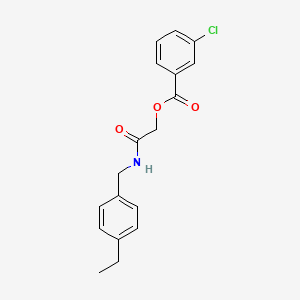

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate

Description

Properties

IUPAC Name |

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 3-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c1-2-13-6-8-14(9-7-13)11-20-17(21)12-23-18(22)15-4-3-5-16(19)10-15/h3-10H,2,11-12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXGOBUSTUQJJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate typically involves a multi-step process. One common method starts with the preparation of 3-chlorobenzoic acid, which is then esterified to form 3-chlorobenzoate. The ester is then reacted with 2-((4-ethylbenzyl)amino)-2-oxoethyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated benzene ring, where nucleophiles like hydroxide or amine groups can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Benzyl Group

- 2-((4-Isopropylphenyl)amino)-2-oxoethyl 3-Chlorobenzoate (4b) Structural Difference: Replaces the 4-ethyl group with 4-isopropyl on the benzyl ring. Synthesis: Synthesized via coupling reactions, yielding 40% EI-MS intensity at m/z 331 (M⁺) . Key Data: Aliphatic proton signals at δ 33.65 and 24.02 in NMR, indicating steric and electronic effects from the bulkier isopropyl group.

- 2-(4-Chlorophenyl)-2-oxoethyl 4-Hydroxybenzoate Structural Difference: Substitutes the ethylbenzylamino group with a 4-chlorophenacyl moiety and replaces 3-chlorobenzoate with 4-hydroxybenzoate. Synthesis: Achieved in 92.8% yield using potassium carbonate and DMF, highlighting the reactivity of phenacyl bromides . Crystallography: Exhibits hydrogen bonding via the hydroxyl group, enhancing stability compared to non-polar analogs .

Modifications on the Benzoate Moiety

- 3-(2-Naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3-Chlorobenzoate (Compound 2)

Physicochemical and Spectral Comparisons

*Calculated based on molecular formula.

Mechanistic Insights from QSAR Studies

Quantitative structure-activity relationship (QSAR) models for related compounds indicate:

- Topological Parameters : Balaban index (J) and molecular connectivity indices (⁰χv, ¹χv) correlate with antimicrobial activity, suggesting branched substituents (e.g., ethyl/isopropyl) enhance lipid solubility and membrane penetration .

- Electron-Withdrawing Groups : Chlorine atoms on the benzoate ring improve enzyme inhibition by stabilizing charge-transfer interactions .

Biological Activity

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure, including a benzylamine moiety, an ester linkage, and a chlorinated benzene ring, which may contribute to its reactivity and interactions in biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

- Molecular Formula : C18H18ClNO3

- Molecular Weight : 331.8 g/mol

- IUPAC Name : 2-((4-ethylphenyl)methylamino)-2-oxoethyl 3-chlorobenzoate

Synthesis

The synthesis of this compound typically involves:

- Preparation of 3-chlorobenzoic acid.

- Esterification to form 3-chlorobenzoate.

- Reaction with 2-((4-ethylbenzyl)amino)-2-oxoethyl chloride under controlled conditions using solvents like dichloromethane or toluene and catalysts such as triethylamine .

The mechanism of action for this compound is likely linked to its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of enzymes or receptors, leading to modifications in cellular processes. The compound could bind to active sites on enzymes, altering their activity and impacting metabolic pathways .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that chlorinated benzoates can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. In vitro studies have demonstrated that it can modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .

Enzyme Interaction Studies

This compound is investigated as a biochemical probe to study enzyme interactions and metabolic pathways. It may inhibit specific enzymes involved in metabolic processes, which can be useful in drug development for conditions like cancer or metabolic disorders .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 4-amino-3-chlorobenzoate | Contains an amino group and chlorinated benzene ring | Antimicrobial and anti-inflammatory |

| Methyl 2-amino-3-chlorobenzoate | Similar structure but with a methyl ester | Limited studies on activity |

| Ethyl 4-chlorobenzoate | Contains chlorinated benzene ring but lacks amino group | Known antimicrobial properties |

Q & A

Q. Critical parameters :

- Temperature : Maintain 25–40°C to avoid side reactions (e.g., hydrolysis of the ester group).

- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Advanced: How can computational modeling predict the bioactivity of this compound against enzyme targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., tyrosinase, kinases). Compare binding affinities with known inhibitors (e.g., methoxy-substituted tyramine derivatives) .

- QSAR modeling : Correlate structural features (e.g., Cl substituent’s electronegativity, ethylbenzyl group’s hydrophobicity) with bioactivity data from analogs .

- Validation : Confirm predictions via in vitro assays (e.g., enzyme inhibition kinetics, IC₅₀ determination) .

Basic: What analytical techniques are essential for characterizing the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Resolve crystal packing and supramolecular interactions (if single crystals are obtained) .

Advanced: How do structural modifications at the 4-Ethylbenzyl or 3-chlorobenzoate positions influence physicochemical properties and bioactivity?

Answer:

Methodology : Synthesize analogs via parallel combinatorial chemistry, then evaluate solubility (HPLC logP), stability (pH-dependent degradation studies), and bioactivity .

Basic: What are common challenges in purifying this compound, and how can they be addressed?

Answer:

- Challenge 1 : Co-elution of by-products (e.g., unreacted 3-chlorobenzoic acid).

- Solution : Optimize gradient elution in HPLC (e.g., 60:40 → 90:10 acetonitrile/water) .

- Challenge 2 : Low crystallization yield due to oily residues.

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and buffer conditions (pH 7.4, 37°C) .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between Cl substituent position and IC₅₀ variability) .

- Mechanistic studies : Employ isothermal titration calorimetry (ITC) to validate target binding affinity discrepancies .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the phenacyl ester moiety .

- Hydrolysis risk : Avoid aqueous buffers (pH > 7); use lyophilized powder for long-term storage .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetics?

Answer:

- Pharmacophore mapping : Identify critical groups (e.g., 3-Cl for target binding, ethylbenzyl for membrane permeability) .

- ADME optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.